molecular formula C18H12N4O6S B2365043 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide CAS No. 328539-71-5

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Cat. No. B2365043
CAS RN: 328539-71-5
M. Wt: 412.38
InChI Key: JVBFMFLJSIAWQG-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammatory pain and arthritis. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with long-term use of these drugs. In

Scientific Research Applications

Antimicrobial Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide derivatives demonstrate significant antimicrobial properties. A study synthesized various analogues of this compound, revealing their potential and appreciable antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Saeed, Hussain, & Ali, 2013).

Anticancer Activity

Research has shown that derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide possess significant anticancer properties. For instance, certain synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential use in cancer treatment (Ravinaik et al., 2021).

Bioactivation and DNA Interaction

This compound's derivatives also play a role in bioactivation processes. For example, the active form of CB 1954 (a related compound) is known for its selective cytotoxicity due to its ability to form DNA-DNA interstrand crosslinks, a property that could be harnessed in targeted cancer therapies (Knox et al., 1991).

Photodegradation Analysis

In the realm of pharmaceutical stability, studying the photodegradation behavior of thiazole-containing compounds, including derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, is crucial. Such studies help understand the stability and degradation pathways of these compounds under various conditions, which is essential for drug development and storage (Wu, Hong, & Vogt, 2007).

Biosensor Development

Interestingly, this compound has also been utilized in biosensor technology. A study described the development of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of biomolecules, demonstrating the compound’s versatility in analytical applications (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-9H,1H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBFMFLJSIAWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

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